Cimetidine EP Impurity B

Analytical Chemistry Pharmaceutical Quality Control HPLC Method Validation

This mandatory EP-specified standard is structurally distinct (C10H15N5OS, MW 253.32) with unique reversed-phase retention, directly resolving it from other impurities. Substitution risks invalidating ANDA/DMF submissions. Our ISO 17034-certified batch, with full COA (HPLC, NMR, MS) and inherent stability data for accurate peak identification, is essential for EP ≤0.2% compliance.

Molecular Formula C10H15N5OS
Molecular Weight 253.32
CAS No. 138035-55-9
Cat. No. B601829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCimetidine EP Impurity B
CAS138035-55-9
SynonymsMethyl 3-cyano-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]-carbamimidate
Molecular FormulaC10H15N5OS
Molecular Weight253.32
Structural Identifiers
SMILESCC1=C(N=CN1)CSCCN=C(NC#N)OC
InChIInChI=1S/C10H15N5OS/c1-8-9(15-7-14-8)5-17-4-3-12-10(16-2)13-6-11/h7H,3-5H2,1-2H3,(H,12,13)(H,14,15)
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cimetidine EP Impurity B (CAS 138035-55-9): What Analytical Reference Standard Buyers Must Know Before Sourcing


Cimetidine EP Impurity B (CAS 138035-55-9), systematically designated Methyl 3-cyano-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]-carbamimidate and also referred to as Cimetidine Methoxy Analog, is a structurally distinct process-related impurity of the H₂-receptor antagonist cimetidine [1]. This compound is formally specified under the European Pharmacopoeia (EP) monograph for cimetidine as Impurity B, distinguishing it from the USP designation system in which this impurity is not enumerated as a separately defined related compound . With a molecular formula of C₁₀H₁₅N₅OS, a molecular weight of 253.32 g/mol, and characterized as a white to off-white solid with a melting point exceeding 139°C (decomposition), it is supplied as a fully characterized reference standard compliant with regulatory guidelines for analytical method development, method validation, and quality control applications .

Cimetidine EP Impurity B (CAS 138035-55-9) Selection Rationale: Why Interchanging In-Class Impurity Reference Standards Compromises Regulatory Compliance


Substituting Cimetidine EP Impurity B with a closely related cimetidine impurity reference standard—such as EP Impurity A, C, D, E, F, G, or H—introduces analytically and regulatorily unacceptable risk due to fundamental differences in molecular structure that govern chromatographic behavior, detection sensitivity, and degradation stability . The EP monograph for cimetidine mandates individual identification and quantification of specified impurities, including Impurity B, each with its own acceptance criterion (≤0.2% per impurity), as verified in commercial cimetidine API specifications [1]. Impurity B, bearing a methoxy carbamimidate moiety (distinct from the parent guanidine structure), exhibits unique retention characteristics in reversed-phase HPLC systems that differ measurably from other EP impurities—for instance, EP Impurity E (cimetidine sulfoxide) displays significantly greater polarity due to sulfoxide oxidation, altering its elution profile relative to Impurity B [2]. Consequently, using an alternative impurity standard without the exact structural and chromatographic signature of Impurity B precludes accurate peak identification, invalidates system suitability criteria, and constitutes a deviation from EP monograph requirements during ANDA submissions or commercial batch release testing.

Cimetidine EP Impurity B (CAS 138035-55-9): Quantified Differentiation Evidence vs. Closest Analogs and In-Class Alternatives


Structural Differentiation from Parent Drug Cimetidine: Molecular Weight Shift and Chromatographic Baseline Resolution

Cimetidine EP Impurity B (CAS 138035-55-9) is structurally distinct from the parent drug cimetidine (CAS 51481-61-9), resulting in measurable differences in molecular weight that directly enable chromatographic separation and independent quantification [1]. The methoxy carbamimidate substitution in Impurity B yields a molecular weight of 253.32 g/mol, which differs by +0.98 g/mol from the parent cimetidine molecular weight of 252.34 g/mol [2]. This molecular weight delta, though modest, corresponds to a fundamentally altered polar surface area and hydrophobic interaction profile sufficient to produce baseline-resolved retention times under EP-prescribed reversed-phase HPLC conditions using C18 stationary phase with phosphate buffer-acetonitrile gradient elution [3].

Analytical Chemistry Pharmaceutical Quality Control HPLC Method Validation

Pharmacopoeial Designation Specificity: EP Impurity B vs. USP Non-Designation and Distinct EP Impurity E Chromatographic Behavior

Cimetidine EP Impurity B is explicitly designated and required for identification under the European Pharmacopoeia (EP) monograph for cimetidine, whereas the USP monograph does not separately enumerate this impurity as a distinct related compound, creating a regulatory procurement requirement that alternative impurities cannot satisfy . Within the EP impurity panel, Impurity B is chemically and chromatographically distinct from other EP-designated impurities; for example, EP Impurity E (cimetidine sulfoxide, CAS 54237-72-8) is an oxidative degradation product with a sulfoxide moiety that confers greater polarity, which modifies chromatographic behavior and may interfere with HPLC quantification in a manner wholly different from the methoxy analog structure of Impurity B [1]. In validated EP HPLC methods employing C18 reversed-phase columns with phosphate buffer-acetonitrile mobile phases, these two impurities elute at different retention times and exhibit distinct relative retention factors due to their divergent polar surface areas and hydrogen-bonding capacities [2].

Regulatory Compliance ANDAs Pharmaceutical Analysis

Physical Stability Differentiation: Melting Point and Hygroscopicity vs. Related Impurity Standards

Cimetidine EP Impurity B exhibits distinct physical stability parameters relative to both the parent drug and other EP-designated impurities, with implications for reference standard storage conditions and long-term analytical reproducibility [1]. Impurity B is characterized as a white to off-white solid with a melting point >139°C (decomposition) and is documented as hygroscopic, requiring storage at -20°C under inert atmosphere for optimal stability . In contrast, the parent drug cimetidine exhibits a defined melting range of 139°C to 144°C without noted hygroscopicity concerns and is stored under light-protected conditions at ambient temperature [2]. This hygroscopic nature of Impurity B represents a quantifiable difference in physical stability behavior, mandating more stringent storage conditions than are required for cimetidine or certain less hygroscopic EP impurities to preserve chromatographic and quantitative integrity over the product's certified shelf life.

Stability Studies Reference Standard Storage Quality Control

Regulatory-Grade Characterization and Metrological Traceability: ISO 17034 Certified vs. Uncertified In-House Working Standards

Cimetidine EP Impurity B is available as a Certified Reference Material (CRM) produced and certified in accordance with ISO 17034 and ISO/IEC 17025, offering multi-traceability to both USP and EP primary pharmacopoeial standards where available . This certification status provides quantifiable metrological traceability with documented uncertainty budgets—a dimension of quality assurance that in-house prepared working standards or non-certified research-grade materials cannot provide. In the context of cimetidine API specifications, commercial-grade cimetidine is required to meet a related substances limit of ≤0.2% for each specified impurity (including Impurity B) and ≤1.0% total impurities, with assay specifications of 98.5%-101.5% [1]. Accurate quantification at these low thresholds depends critically on the use of a traceable, certified impurity reference standard rather than an uncharacterized or partially characterized alternative. Suppliers of ISO 17034-accredited Impurity B standards provide comprehensive Certificates of Analysis (COA) including HPLC purity data (>95% typical), NMR, MS, and structural conformity reports that serve as regulatory submission documentation [2].

Metrological Traceability Reference Material Certification GMP Compliance

Impurity Acceptance Limit Context: ≤0.2% Specification Threshold and the Analytical Necessity of Impurity-Specific Reference Standards

In cimetidine API and finished product specifications, each specified EP impurity—including Impurity B—is subject to an individual acceptance criterion of ≤0.2%, with unspecified impurities limited to ≤0.10% and total impurities limited to ≤1.0% [1]. At this 0.2% threshold (corresponding to 2 μg of Impurity B per mg of cimetidine API), accurate quantification demands an impurity-specific reference standard with verified purity and identity. Substituting Impurity B with a structurally similar but non-identical impurity (e.g., Impurity A, C, or D) introduces systematic error in quantification because detector response factors differ between impurity species in HPLC-UV analysis due to variations in chromophoric properties arising from structural differences [2]. For reference, EP Impurity D (cimetidine descyano impurity, CAS 59660-24-1) lacks the cyano group present in Impurity B, altering its UV absorption profile and producing a different response factor at the detection wavelength of 210-230 nm specified in EP HPLC methods .

Impurity Profiling ICH Guidelines Pharmaceutical Quality Control

Cimetidine EP Impurity B (CAS 138035-55-9): Primary Application Scenarios Where This Specific Reference Standard Delivers Maximum Value


ANDAs and DMF Submissions Requiring EP Monograph Compliance

For pharmaceutical manufacturers preparing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for cimetidine products targeting European markets or requiring EP compliance, Cimetidine EP Impurity B is a mandatory reference standard. The EP monograph specifies individual identification and quantification of Impurity B with an acceptance limit of ≤0.2%, and analytical method validation must demonstrate specificity and accuracy for this impurity [1]. Procurement of a fully characterized, ISO 17034-certified Impurity B standard with comprehensive COA documentation (HPLC purity, NMR, MS spectra) is essential for demonstrating method suitability to regulatory reviewers .

GMP Batch Release Testing and Stability Studies of Cimetidine API

In GMP quality control laboratories performing batch release testing of cimetidine API, Cimetidine EP Impurity B is required for peak identification and quantification in HPLC related substances analysis. The target compound's distinct molecular weight (253.32 g/mol) and retention characteristics ensure unambiguous peak assignment in the presence of other EP-specified impurities and the parent drug peak [2]. Additionally, due to its hygroscopic nature, stability studies involving Impurity B necessitate adherence to the recommended storage conditions (-20°C under inert atmosphere) to maintain analytical accuracy over the reference standard's certified shelf life [3].

Analytical Method Development and Validation for Cimetidine Impurity Profiling

Analytical scientists developing or validating HPLC methods for cimetidine impurity profiling must incorporate Cimetidine EP Impurity B as a system suitability marker and calibration standard. The compound's methoxy carbamimidate structure confers distinct chromatographic behavior in reversed-phase systems (C18 column, phosphate buffer-acetonitrile gradient, 210-230 nm detection), enabling baseline resolution from the parent cimetidine peak and from other EP impurities [4]. Substitution with an alternative impurity standard would invalidate method robustness assessments due to differing retention times and detector response factors [5].

Reference Standard Procurement for Multi-Site Pharmaceutical Manufacturing Networks

For global pharmaceutical manufacturing organizations with multi-site operations requiring harmonized quality control procedures, procurement of Cimetidine EP Impurity B from ISO 17034-accredited suppliers provides metrological traceability to both EP and USP primary standards where available . This traceability chain ensures that analytical results generated at different manufacturing sites or contract testing laboratories are comparable and defensible during regulatory inspections. The certified nature of the reference standard also satisfies the documentation requirements of ICH Q7 GMP guidelines for reference standard qualification and use .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cimetidine EP Impurity B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.